3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline
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Overview
Description
3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline is an organic compound that belongs to the class of phenylamines. These compounds are characterized by the presence of an amine group attached to a phenyl ring. The specific structure of this compound includes a chloro substituent at the 3-position and a 3-methoxy-3-methyl-butoxy group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline typically involves multiple steps:
Starting Material: The synthesis begins with a suitable phenylamine precursor.
Chlorination: The phenylamine is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Etherification: The 4-position of the phenyl ring is then etherified with 3-methoxy-3-methyl-butanol under acidic or basic conditions to introduce the butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylamines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The binding can trigger or inhibit biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxy-phenylamine: Lacks the butoxy group, making it less bulky.
4-(3-Methoxy-3-methyl-butoxy)-phenylamine: Lacks the chloro substituent, potentially altering its reactivity.
3-Chloro-4-butoxy-phenylamine: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-(3-methoxy-3-methylbutoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(14)8-10(11)13/h4-5,8H,6-7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXPMBDYXPDIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=C(C=C1)N)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240271 |
Source
|
Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-24-8 |
Source
|
Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883547-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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